R, S, and Racemate Stereochemistry
The (R)-4-(1-aminopropyl)-2-methylphenol possesses a defined (R)-absolute configuration at the chiral carbon adjacent to the amino group . In contrast, the (S)-enantiomer and the racemate represent different stereochemical entities. While no direct biological activity data comparing the enantiomers of this specific compound were found in the public domain, the principle of stereochemical differentiation is universally established in medicinal chemistry and asymmetric catalysis .
| Evidence Dimension | Absolute stereochemistry |
|---|---|
| Target Compound Data | R-configuration at the chiral carbon (CAS 1213038-24-4) |
| Comparator Or Baseline | S-enantiomer (CAS not specified) and racemic mixture (CAS 1270582-06-3) |
| Quantified Difference | Opposite three-dimensional spatial arrangement; racemate is a 1:1 mixture of R and S |
| Conditions | Structural analysis / stereochemical designation |
Why This Matters
The defined R-stereochemistry is essential for ensuring consistency in enantioselective applications, as the S-enantiomer or racemate can exhibit different or reduced activity.
